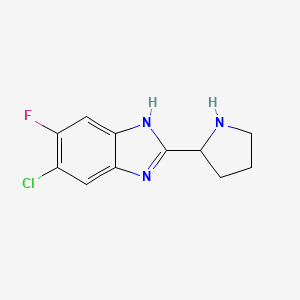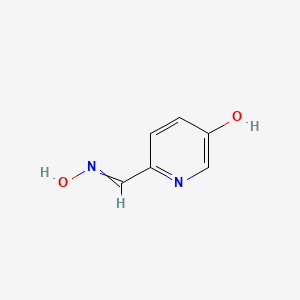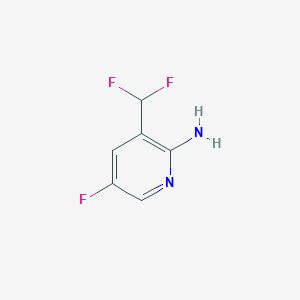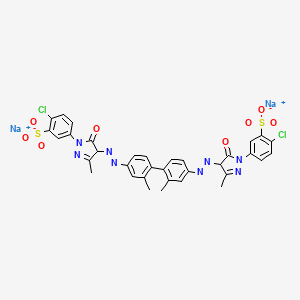
10-Deacetyl-7,10-dimethylbaccatin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Deacetyl-7,10-dimethylbaccatin III: is a natural organic compound isolated from the yew tree (Genus Taxus).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acetyl-CoA for acetylation reactions .
Industrial Production Methods: : Industrial production of 10-Deacetyl-7,10-dimethylbaccatin III is often achieved through semi-synthesis from naturally occurring precursors extracted from yew trees. This method is preferred due to the complexity and cost of total synthesis .
Análisis De Reacciones Químicas
Types of Reactions: : 10-Deacetyl-7,10-dimethylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with desired biological activities .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the selectivity and yield of the desired products .
Major Products: : The major products formed from these reactions include derivatives like baccatin III, which is further used to synthesize docetaxel .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 10-Deacetyl-7,10-dimethylbaccatin III is used as a key intermediate in the synthesis of various taxane derivatives, which are studied for their potential biological activities .
Biology: : In biological research, this compound is used to study the biosynthesis of taxanes and the enzymatic pathways involved in their production .
Medicine: : The most significant application of this compound is in medicine, where it serves as a precursor for the synthesis of the anti-cancer drug docetaxel. Docetaxel is widely used in chemotherapy for treating various cancers, including breast, lung, and prostate cancer .
Industry: : In the pharmaceutical industry, this compound is crucial for the large-scale production of docetaxel and other taxane-based drugs .
Mecanismo De Acción
The mechanism of action of 10-Deacetyl-7,10-dimethylbaccatin III involves its conversion to docetaxel, which exerts its effects by stabilizing microtubules and preventing their depolymerization. This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural component of microtubules .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other 10-deacetylbaccatins such as 10-Deacetylbaccatin III, 10-Deacetylbaccatin V, and 10-Deacetylbaccatin VI .
Uniqueness: : 10-Deacetyl-7,10-dimethylbaccatin III is unique due to its specific structural modifications, which make it a valuable intermediate for synthesizing docetaxel. Its distinct chemical properties and reactivity patterns differentiate it from other 10-deacetylbaccatins .
Propiedades
Fórmula molecular |
C31H40O10 |
|---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
[(1S,3S,4S,7S,10S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19?,20?,21-,23?,24+,26?,29+,30-,31+/m0/s1 |
Clave InChI |
MGJMLMORVVDLIU-PCJVYFSWSA-N |
SMILES isomérico |
CC1=C2C(C(=O)[C@]3([C@@H](C([C@@](C2(C)C)(CC1O)O)OC(=O)C4=CC=CC=C4)[C@@]5(CO[C@H]5CC3OC)OC(=O)C)C)OC |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


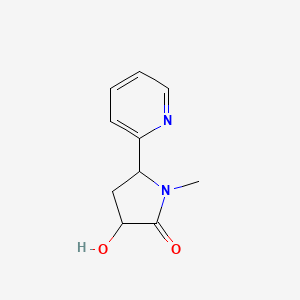
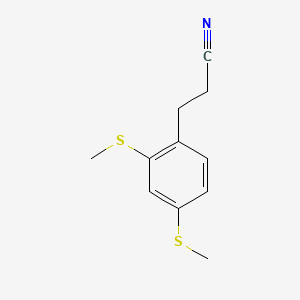
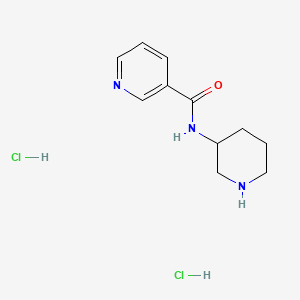
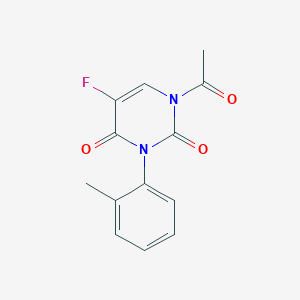
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide](/img/structure/B14788258.png)
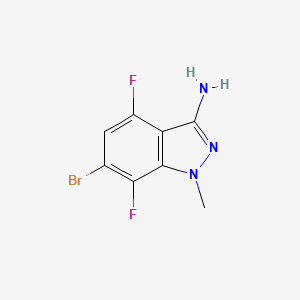
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
